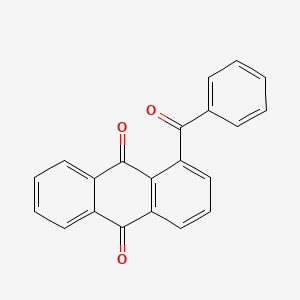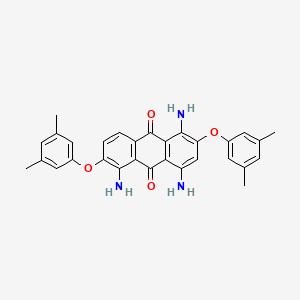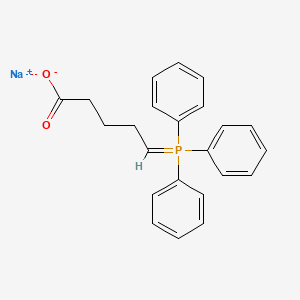
Sodium 5-(triphenylphosphoranylidene)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-(triphenylphosphoranylidene)pentanoate is an organophosphorus compound with the molecular formula C23H22NaO2P. It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a pentanoate backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(triphenylphosphoranylidene)pentanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The specific synthetic route for this compound involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium salt. This salt is then deprotonated with a strong base, such as sodium hydride, to generate the ylide, which subsequently reacts with a carbonyl compound to form the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general principles of large-scale Wittig reactions apply. These include the use of efficient mixing, temperature control, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(triphenylphosphoranylidene)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The triphenylphosphoranylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Scientific Research Applications
Sodium 5-(triphenylphosphoranylidene)pentanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Sodium 5-(triphenylphosphoranylidene)pentanoate involves its role as a nucleophile in the Wittig reaction. The ylide form of the compound attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene product . The molecular targets and pathways involved in its biological applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a different alkyl group.
Ethyl (triphenylphosphoranylidene)acetate: Another similar compound with an ethyl group instead of a pentanoate group.
Uniqueness
Sodium 5-(triphenylphosphoranylidene)pentanoate is unique due to its specific pentanoate backbone, which imparts distinct chemical properties and reactivity compared to other triphenylphosphoranylidene compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C23H22NaO2P |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
sodium;5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C23H23O2P.Na/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,19H,10-11,18H2,(H,24,25);/q;+1/p-1 |
InChI Key |
BVMLGZLXLPSMCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(=CCCCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


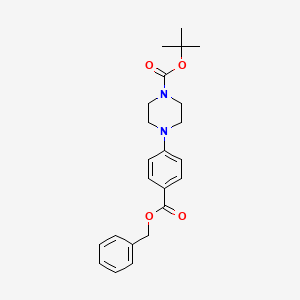
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)

![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
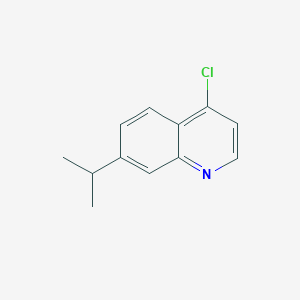
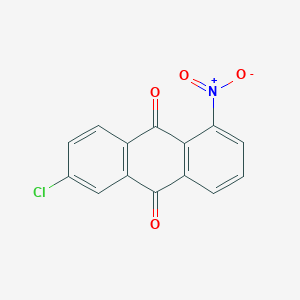
![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)

![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
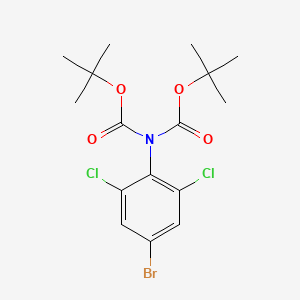
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)

